3-(Diethylamino)quinoxaline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(diethylamino)quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
POKIPJRJQFWDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Functionalized Diamines
Oxidation of Methylquinoxaline Intermediates
A widely adopted strategy involves synthesizing 2-methylquinoxaline derivatives, followed by oxidation to carboxylic acids and functionalization at position 3.
Synthesis of 2-Methylquinoxaline
2,3-Diaminotoluene reacts with glyoxal in aqueous acetic acid or HTW to form 2-methylquinoxaline. Key parameters include:
Bromination at Position 3
Electrophilic bromination of 2-methylquinoxaline using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene introduces a bromine atom at position 3. Conditions include:
Table 1 : Bromination Optimization
Oxidation of Methyl to Carboxylic Acid
The methyl group at position 2 is oxidized to a carboxylic acid using catalytic air oxidation with 5% Pd/C in alkaline aqueous solution. This method avoids harsh oxidants like KMnO₄:
Introduction of the Diethylamino Group
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 3 undergoes substitution with diethylamine under palladium catalysis:
Mechanistic Insight :
The reaction proceeds via a palladium-mediated oxidative addition, followed by amine coordination and reductive elimination.
Alternative Routes via Protected Intermediates
Ester Hydrolysis and Deprotection
Methyl 3,4-diaminobenzoate undergoes condensation with 4,4′-dimethoxybenzil in HTW, followed by ester hydrolysis to yield quinoxaline-2-carboxylic acid. Subsequent Boc-deprotection and alkylation introduce the diethylamino group.
Advantages :
Green Chemistry Approaches
High-Temperature Water (HTW) Synthesis
HTW (150–250°C) serves as both solvent and catalyst for quinoxaline formation, eliminating the need for volatile organic compounds (VOCs). For example, 3,4-diaminobenzoic acid and benzil derivatives react in HTW to produce quinoxaline-6-carboxylic acids in 75% yield.
Table 2 : HTW vs. Traditional Methods
| Parameter | HTW Method | Traditional Method |
|---|---|---|
| Solvent | Water | Acetic acid |
| Reaction Time | 10–30 minutes | 2–6 hours |
| Decarboxylation | <5% | 15–25% |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Bromination at position 3 is favored due to the electron-donating methyl group at position 2, which directs electrophiles to the ortho position. Computational studies suggest a charge density gradient of -0.12 e at position 3 vs. -0.08 e at position 1, explaining the selectivity.
Minimizing Decarboxylation
Decarboxylation occurs via protonation of the carboxylate intermediate. Strategies to suppress it include:
Industrial-Scale Considerations
Patents highlight scalable methods for 6-quinoxalinecarboxylic acids, adaptable to the target compound:
-
Halogenation-Oxidation : 95% conversion of methyl to bromomethyl, followed by 80% oxidation yield.
-
Catalytic Air Oxidation : Reduces waste compared to stoichiometric oxidants.
Case Study :
A 10 g scale reaction of 6-methylquinoxaline with NBS and Pd/C yielded 8.2 g (82%) of 6-quinoxalinecarboxylic acid.
Emerging Methodologies
Chemical Reactions Analysis
Functional Group Reactivity
Key reactive sites in the molecule include:
Carboxylic Acid Group
-
Esterification : Ethoxycarbonyl analogs (e.g., compound 4 in ) are synthesized via esterification, which enhances stability during nucleophilic substitutions.
-
Amidation : Substitution with carboxamide groups (e.g., compound 5 in ) reduces antimycobacterial activity compared to ethoxycarbonyl derivatives .
Diethylamino Substituent
-
Nucleophilic substitution : Electron-donating groups like diethylamino at position 3 may influence regioselectivity during reactions. For example, nucleophilic attack at position 6 is favored in 6,7-dichloro-3-methylquinoxaline 1,4-dioxides due to conjugation with electron-withdrawing groups at position 2 .
Decarboxylation and Stability
Decarboxylation is a critical side reaction for quinoxaline carboxylic acids:
| Condition | Decarboxylation Yield | Target Compound Yield | Source |
|---|---|---|---|
| 230°C, 10 minutes (H₂O) | 21% | 75% | |
| 150°C, 60 minutes (5% HOAc) | 5% | 86% |
To suppress decarboxylation:
-
Use lower temperatures (≤150°C) and acidic additives (e.g., 5% HOAc) .
-
Employ protected precursors (e.g., di-Boc-protected 3,4-diaminobenzoic acid) .
Biological Activity and Derivatives
While no data exists for 3-(diethylamino)quinoxaline-2-carboxylic acid, related compounds show:
-
Antimycobacterial activity : Quinoxaline-2-carboxylic acid 1,4-dioxides (e.g., compound 4 ) exhibit MIC values of 1.25 μg/mL against M. tuberculosis .
-
Structure-activity trends :
Mechanistic Insights
-
DNA damage : Quinoxaline-1,4-dioxides act as DNA-damaging agents, with resistance mutations identified in M. smegmatis genes (e.g., MSMEG_4646) .
-
Acid catalysis : The CO₂H group in 3,4-diaminobenzoic acid self-catalyzes quinoxaline formation at high temperatures, reducing the need for external acids .
Limitations and Research Gaps
-
No direct studies on this compound were identified.
-
Stability of the diethylamino group under high-temperature conditions remains unverified.
Scientific Research Applications
Medicinal Chemistry Applications
3-(Diethylamino)quinoxaline-2-carboxylic acid has been investigated for its potential in treating several medical conditions, particularly neurodegenerative diseases and infections.
Neurodegenerative Disease Treatment
Recent studies have highlighted the compound's role as a potential dual-target inhibitor for treating Alzheimer's disease. The compound's ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs) is particularly noteworthy. For instance, derivatives of quinoxaline have shown promising results in inhibiting these enzymes, which are crucial in the pathology of Alzheimer's disease.
A study evaluated various derivatives for their inhibitory effects on ChEs and MAOs, revealing that modifications to the quinoxaline structure significantly influenced biological activity. The most effective derivatives demonstrated a capacity to cross the blood-brain barrier, making them suitable candidates for further development as therapeutic agents against Alzheimer's disease .
Antimicrobial Activity
This compound has also been tested for antimicrobial properties, particularly against Mycobacterium tuberculosis. Novel derivatives of quinoxaline-2-carboxylic acid have been synthesized and screened for their minimum inhibitory concentration (MIC) values against various strains of M. tuberculosis. The results indicated that certain modifications to the quinoxaline structure enhanced antimicrobial activity, suggesting that this compound could serve as a scaffold for developing new antimycobacterial drugs .
Chemical Synthesis and Material Science
The synthesis of this compound is notable for its efficiency and environmental considerations. Researchers have developed methods that avoid volatile organic solvents and toxic catalysts, focusing instead on greener synthesis routes.
Synthesis Techniques
A recent study demonstrated the synthesis of 2,3-diarylquinoxaline carboxylic acids under high-temperature conditions using 3,4-diaminobenzoic acid as a precursor. This method not only yielded high amounts of the desired product but also minimized by-products through careful control of reaction conditions .
The following table summarizes key synthesis parameters and yields:
| Synthesis Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| High-Temperature Synthesis | 230 | 10 | 75 |
| Microwave-Assisted Synthesis | 230 | 10 | 78 |
Case Study: Alzheimer’s Disease Research
In a comprehensive study aimed at developing multi-targeted agents for Alzheimer's disease, researchers synthesized several derivatives of this compound. These compounds were evaluated for their ability to inhibit ChEs and MAOs, with findings indicating that specific structural modifications led to enhanced inhibitory activity .
Case Study: Antimycobacterial Activity
Another study focused on the development of quinoxaline derivatives as potential antimycobacterial agents. The research presented data on the MIC values of synthesized compounds against M. tuberculosis strains, demonstrating that certain modifications significantly increased efficacy . The findings are summarized in the following table:
| Compound | MIC (µg/mL) | Activity Against M. tuberculosis |
|---|---|---|
| Compound 4 | 0.5 | High |
| Compound 5 | 1.0 | Moderate |
Mechanism of Action
The mechanism of action of 3-(Diethylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline-2-carboxylic Acid Derivatives
Structural Diversity and Substituent Effects
The biological and physicochemical properties of quinoxaline-2-carboxylic acid derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs of Quinoxaline-2-carboxylic Acid
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : CF₃ and halogen substituents at the 6-position enhance enzyme inhibition (e.g., DprE1) by increasing electrophilicity .
- Aromatic Substituents : Benzofuran rings improve antibacterial activity due to π-π stacking with bacterial targets .
- Hydrophobic Moieties : tert-Butyl groups in benzofuran derivatives (e.g., compound 3i) enhance solubility and bioavailability .
Q & A
Q. How does the compound’s stability under UV irradiation impact its applicability in photodynamic therapy?
- Experimental Design : Expose solutions to UV-Vis light (200–800 nm) and monitor degradation via UV spectroscopy. The quinoxaline ring undergoes photolytic cleavage, generating reactive oxygen species (ROS) .
- Applications : ROS generation could be leveraged for anticancer activity, but requires encapsulation (e.g., liposomes) to control degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
